1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane
Description
1-[1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3,5-dimethylphenyl group at the 1-position and an azepane ring at the 4-position. This structure combines aromatic and aliphatic moieties, which may influence its physicochemical properties and biological activity. Pyrazolo[3,4-d]pyrimidine derivatives are known for their applications in medicinal chemistry, particularly as kinase inhibitors or modulators of cellular signaling pathways . The compound’s synthesis likely follows protocols similar to those described for analogous pyrazolopyrimidines, involving condensation reactions of oxazinones with amines or nucleophilic substitution at the 4-position of the pyrimidine ring .
Properties
IUPAC Name |
4-(azepan-1-yl)-1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-14-9-15(2)11-16(10-14)24-19-17(12-22-24)18(20-13-21-19)23-7-5-3-4-6-8-23/h9-13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBLMXXZIPVJTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as 3,5-dimethylphenylhydrazine and a suitable pyrimidine derivative, under acidic or basic conditions.
Introduction of the azepane moiety: The azepane ring can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane, a comparative analysis with related pyrazolopyrimidine derivatives is provided below. Key structural and functional differences are highlighted, with emphasis on substituent effects and synthetic methodologies.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 3,5-dimethylphenyl group in the target compound may enhance steric bulk and π-π stacking interactions compared to simpler aryl groups (e.g., phenyl in compounds). This could improve target binding affinity but reduce aqueous solubility .
Synthetic Methodologies: The target compound’s synthesis likely parallels the reflux-based condensation described in , where pyrazolo[3,4-d]oxazinones react with amines. However, azepane’s larger size may require extended reaction times or elevated temperatures compared to aromatic amines . In contrast, fluorinated derivatives (e.g., ) employ hydroxylation or fluorination post-functionalization, suggesting divergent synthetic pathways for introducing polar substituents .
Physicochemical Properties :
- The logP of the target compound is expected to be higher than hydroxyl- or fluoro-substituted analogs (e.g., ) due to the hydrophobic azepane and dimethylphenyl groups. This may favor CNS penetration but complicate formulation .
- Metabolic stability : Fluorine in compounds reduces oxidative metabolism, whereas the azepane’s amine group in the target compound could increase susceptibility to N-dealkylation or glucuronidation .
Research Findings and Limitations
- Biological Activity : While direct pharmacological data for the target compound are unavailable, structurally related pyrazolopyrimidines exhibit kinase inhibitory activity (e.g., JAK2, EGFR). The dimethylphenyl-azepane combination may target lipid kinases like PI3K due to its hydrophobic profile .
- Gaps in Evidence: The provided sources lack explicit data on the target compound’s synthesis yield, crystallinity, or in vitro activity.
Notes
Biological Activity
1-[1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]azepane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core attached to an azepane moiety. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅ |
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to:
- Inhibit Enzyme Activity: Compounds like pyrazolo[3,4-d]pyrimidines can inhibit phosphodiesterases (PDEs), which are crucial for regulating intracellular cAMP levels. This inhibition can lead to increased cellular signaling pathways associated with growth and survival .
- Modulate Protein Function: The interaction with specific proteins can alter their function, potentially leading to changes in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines possess anticancer properties. For instance, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Study: A study on a related pyrazolo compound showed a significant reduction in tumor growth in xenograft models, suggesting potential therapeutic applications against various cancers .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazolo derivatives has been documented extensively. The compound's ability to inhibit COX-2 has been linked to reduced inflammation and pain.
- Case Study: In vivo studies demonstrated that certain pyrazolo derivatives exhibit substantial anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. IC50 values for COX-2 inhibition were reported as low as 0.02 μM for structurally related compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Effects: The presence of electron-donating groups like methyl at the 3 and 5 positions on the phenyl ring enhances potency by increasing lipophilicity and improving binding affinity to target proteins.
- Ring Modifications: Alterations in the azepane structure can also affect the compound's pharmacokinetics and dynamics, influencing absorption and distribution profiles.
Pharmacokinetics
Similar compounds in this class generally exhibit favorable pharmacokinetic properties:
- Absorption: Typically well absorbed when administered orally.
- Metabolism: Primarily metabolized by liver enzymes with potential for active metabolites contributing to biological activity.
- Excretion: Excreted via renal pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
